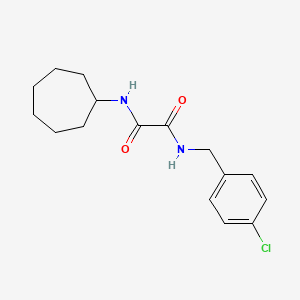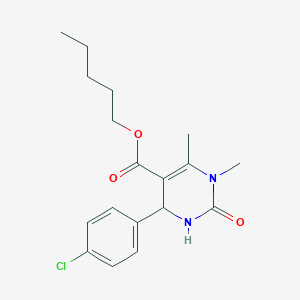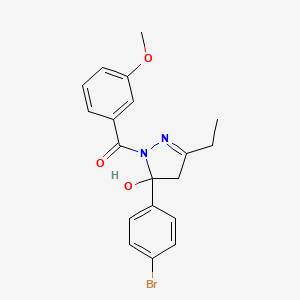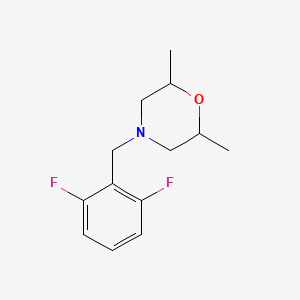
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of NBFI is not fully understood. However, it has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, making NBFI a potential anticancer agent. NBFI has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
NBFI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NBFI has anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In vivo studies have demonstrated that NBFI has potential as an anticancer agent. It has been shown to inhibit tumor growth in mouse models of breast and lung cancer. It has also been shown to have immunomodulatory effects in mouse models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NBFI is its versatility. It can be used in a range of applications, from anticancer agents to materials science. Another advantage is its high purity and yield, which makes it ideal for laboratory experiments.
One limitation of NBFI is its toxicity. It has been shown to be toxic to some normal cells, which may limit its potential as an anticancer agent. Another limitation is its limited solubility in water, which may make it difficult to use in some applications.
Orientations Futures
There are many future directions for the study of NBFI. One area of research is the development of new anticancer agents based on NBFI. Another area of research is the development of new materials with unique optical and electronic properties. In addition, the use of NBFI as a chiral selector for the separation of enantiomers could be further explored. Finally, the mechanism of action of NBFI could be further studied to better understand its potential applications.
Méthodes De Synthèse
The synthesis of NBFI involves the condensation of 3-nitrobenzoyl chloride and tetrahydro-2-furanylmethylamine, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain pure NBFI. This synthesis method has been optimized to yield high purity and high yield of NBFI.
Applications De Recherche Scientifique
NBFI has been extensively studied for its potential application in various fields. In medicinal chemistry, NBFI has been shown to have anticancer activity by inhibiting the enzyme topoisomerase II. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
In materials science, NBFI has been used as a fluorescent probe for the detection of metal ions. It has also been incorporated into polymer matrices to create materials with unique optical and electronic properties.
In analytical chemistry, NBFI has been used as a chiral selector for the separation of enantiomers. It has also been used as a pH indicator and as a fluorescent probe for the detection of amino acids.
Propriétés
IUPAC Name |
5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-18(12-3-1-4-14(9-12)22(26)27)13-6-7-16-17(10-13)20(25)21(19(16)24)11-15-5-2-8-28-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJUBSNTYUYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5752944 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)


![4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)
![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5059326.png)
![2-{[6-(4-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B5059339.png)

![[3-(1,3-benzothiazol-2-ylthio)propyl]diethylamine oxalate](/img/structure/B5059355.png)
![4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5059371.png)

![6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B5059390.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5059396.png)